molecular formula C21H24N4O2S B1684304 Mirabegron CAS No. 223673-61-8

Mirabegron

Cat. No. B1684304
M. Wt: 396.5 g/mol
InChI Key: PBAPPPCECJKMCM-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mirabegron is used alone or together with other medicines (e.g., solifenacin succinate) to treat the symptoms of an overactive bladder (OAB), such as incontinence (loss of bladder control), a strong need to urinate right away, or a frequent need to urinate . It is also used to treat neurogenic detrusor overactivity (NDO) .


Synthesis Analysis

A practical synthesis of Mirabegron, a novel β3-adrenoceptor (AR) agonist for the symptomatic treatment of overactive bladder (OAB), starting from ®-styrene epoxide in 4 steps is reported . Another approach utilized ®-mandelic acid as a chiral starting material, and involves a controlled borane-reduction step .


Molecular Structure Analysis

The molecular formula of Mirabegron is C21H24N4O2S and the molecular weight is 396.51 .


Chemical Reactions Analysis

An unknown peak with a relative retention time (RRT) of 1.47 was noticed in HPLC chromatograms for related substances of mirabegron extended-release tablets. The structure of the RRT 1.47 impurity was identified as a mirabegron dimer bridged by methylene via LC–MS and NMR .


Physical And Chemical Properties Analysis

The molecular formula of Mirabegron is C21H24N4O2S and the molecular weight is 396.51 . It is soluble in DMSO .

Scientific Research Applications

Metabolic Effects and Insulin Sensitivity

Mirabegron, primarily known as a β3-adrenergic receptor (β3-AR) agonist for treating overactive bladder, has shown potential in improving metabolic health. Chronic treatment with mirabegron has been found to increase brown adipose tissue (BAT) metabolic activity, resting energy expenditure, and insulin sensitivity in humans. This supports the exploration of β3-AR agonists as a treatment for metabolic diseases (O'mara et al., 2020). Another study also reported improved glucose tolerance, reduced hemoglobin A1c, and improved insulin sensitivity and β-cell function following mirabegron treatment in obese, insulin-resistant humans (Finlin et al., 2020).

Obesity and Inflammation

In the context of obesity, mirabegron has demonstrated beneficial effects in reducing inflammation and improving metabolism. This effect is associated with increased energy expenditure mediated by BAT, but not beiging in the subcutaneous white adipose tissue, suggesting its potential use in treating obesity and diabetes (da Silva et al., 2021). Mirabegron's metabolic effects in both brown and brite adipocytes were primarily due to actions at β3‐adrenoceptors, highlighting its role in improving glucose handling in vivo (Dehvari et al., 2020).

Cardiovascular Considerations

While mirabegron is effective in treating overactive bladder, its impact on cardiovascular health is a concern. A study showed that mirabegron-induced BAT activation could exacerbate atherosclerotic plaque development, suggesting a risk of triggering cardiovascular and cerebrovascular diseases in patients with atherosclerosis (Sui et al., 2019).

Potential Off-Target Effects and Uses Beyond the Bladder

Originally targeted for its role in adipose tissue, mirabegron's potential off-target effects and uses beyond overactive bladder syndrome are being explored. This includes treatment of heart failure or metabolic disease, although the clinical relevance of these off-target effects is still under investigation (Dehvari et al., 2018).

Reproductive Health

Mirabegron's effects on reproductive health have also been studied. Its impact on primary cultured rat Sertoli cells indicated a potential mechanism for reproductive toxicity through the p44/42 MAPK pathway, affecting the assembly of the blood-testis barrier (Tanaka et al., 2019).

Anti-Obesity Effects

Investigations into mirabegron's anti-obesity effects showed it enhances UCP1 expression and promotes browning of inguinal white adipose tissue, accompanied by improved glucose tolerance and insulin sensitivity, and prevention from high-fat diet-induced obesity (Hao et al., 2019).

Safety And Hazards

Mirabegron may cause serious side effects. Call your doctor at once if you have: pain or burning when you urinate; or dangerously high blood pressure . The most common side effect is elevated blood pressure; but there are many others, including dry mouth, susceptibility to colds, and urinary tract infection .

Future Directions

Mirabegron has the potential to increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content. These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .

properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPPPCECJKMCM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021648
Record name Mirabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of beta-3 receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, which increases the bladder's storage capacity thereby alleviating feelings of urgency and frequency.
Record name Mirabegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mirabegron

CAS RN

223673-61-8
Record name Mirabegron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223673-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirabegron [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223673618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirabegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl] acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRABEGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVR3JL3B2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mirabegron
Reactant of Route 2
Reactant of Route 2
Mirabegron
Reactant of Route 3
Reactant of Route 3
Mirabegron
Reactant of Route 4
Reactant of Route 4
Mirabegron
Reactant of Route 5
Reactant of Route 5
Mirabegron
Reactant of Route 6
Mirabegron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.